(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a purine base, specifically a 6-hydroxy-2-iodo-9H-purine, attached to a tetrahydrofuran ring with multiple hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, 6-hydroxy-2-iodo-9H-purine, which can be synthesized from commercially available purine derivatives through iodination and hydroxylation reactions.
Glycosylation: The purine base is then glycosylated with a protected tetrahydrofuran derivative under acidic or basic conditions to form the nucleoside analog.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom or to convert hydroxyl groups to hydrogen atoms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups at the iodine position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting DNA and RNA synthesis and function.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Nucleoside analogs are known for their antiviral and anticancer properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid replication.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2-Iodo-adenosine: A nucleoside analog with an iodine atom at the 2-position of the purine base.
6-Hydroxy-adenosine: A nucleoside analog with a hydroxyl group at the 6-position of the purine base.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in the combination of the iodine and hydroxyl groups on the purine base, along with the specific stereochemistry of the tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is C10H12N4O4I, with a molecular weight of approximately 320.13 g/mol. The tetrahydrofuran ring structure combined with hydroxyl and purine moieties plays a crucial role in its interactions with biological systems.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C10H12N4O4I |
Molecular Weight | 320.13 g/mol |
Functional Groups | Hydroxyl (-OH), Purine |
Stereochemistry | (2R,3R,4S,5R) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The hydroxyl groups in the tetrahydrofuran structure can form hydrogen bonds with enzymes, potentially modulating their activity.
- Nucleotide Analog : As a purine derivative, it may mimic natural nucleotides, influencing nucleic acid synthesis and cellular processes.
- Signal Transduction : It may interact with signaling pathways involved in cellular growth and differentiation.
Antimicrobial Properties
Preliminary studies have indicated that compounds similar to This compound exhibit antimicrobial activity. For instance, related tetrahydrofuran derivatives have shown effectiveness against various bacterial strains.
Cytotoxicity and Antitumor Activity
Research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in tumor cells through the activation of specific signaling pathways .
Case Study: Antitumor Activity
A study conducted on human breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations above 10 µM, suggesting potential for development as an anticancer agent .
Endocrine Disruption
Research has also indicated that certain tetrahydrofuran derivatives can disrupt endocrine functions in animal models. This raises concerns about the potential effects of similar compounds on hormonal regulation in humans .
Summary of Key Studies
Properties
Molecular Formula |
C10H11IN4O5 |
---|---|
Molecular Weight |
394.12 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iodo-1H-purin-6-one |
InChI |
InChI=1S/C10H11IN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
ZGOQMYVKOHEQHB-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)I |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)I |
Origin of Product |
United States |
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